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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propanol

Cat. No.: B051695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(4-hydroxyphenyl)propanol, a
phenolic compound of interest in various scientific fields. It details the compound's

nomenclature, physicochemical properties, synthesis, and known biological activities, with a

focus on its antioxidant and potential anti-inflammatory effects. This document includes detailed

experimental protocols for synthesis and key biological assays, along with a review of its

toxicological profile and involvement in cellular signaling pathways.

Nomenclature and Synonyms
3-(4-Hydroxyphenyl)propanol is a phenolic compound with a propyl alcohol substituent on

the benzene ring. For clarity and comprehensive literature searching, a list of its synonyms,

CAS Registry Number, and other identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for 3-(4-Hydroxyphenyl)propanol
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Identifier Type Value

IUPAC Name 4-(3-Hydroxypropyl)phenol[1][2]

CAS Registry Number 10210-17-0[2]

Common Synonyms Dihydro-p-coumaryl alcohol[3]

4-Hydroxybenzenepropanol

3-(p-Hydroxyphenyl)-1-propanol

3-(4-Hydroxyphenyl)propan-1-ol[2]

4-Hydroxyhydrocinnamyl alcohol

HPP cpd

Molecular Formula C₉H₁₂O₂[2]

Molecular Weight 152.19 g/mol

InChI Key NJCVPQRHRKYSAZ-UHFFFAOYSA-N[2]

SMILES OCCCC1=CC=C(O)C=C1[2]

Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-hydroxyphenyl)propanol is
presented in Table 2. This data is essential for its handling, formulation, and experimental

design.

Table 2: Physicochemical Properties of 3-(4-Hydroxyphenyl)propanol
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Property Value Reference

Appearance White to off-white solid

Melting Point 51-54 °C

Boiling Point 311.6 °C at 760 mmHg

Flash Point 154.4 °C

Density 1.129 g/cm³

Solubility Soluble in methanol, DMSO.

logP 1.317

Synthesis
3-(4-Hydroxyphenyl)propanol can be synthesized through the reduction of p-coumaric acid. A

general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-(4-
Hydroxyphenyl)propanol via Reduction of p-Coumaric
Acid
Objective: To synthesize 3-(4-hydroxyphenyl)propanol by the reduction of the carboxylic acid

and alkene functionalities of p-coumaric acid.

Materials:

p-Coumaric acid

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst

(e.g., BF₃·OEt₂)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Dry solvent for extraction (e.g., ethyl acetate)

Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl), dilute solution

Rotary evaporator

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel,

separatory funnel)

Magnetic stirrer and heating mantle

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in

anhydrous diethyl ether or THF.

Addition of p-Coumaric Acid: Dissolve p-coumaric acid in anhydrous THF and add it

dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow

to control the exothermic reaction.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to reflux for several hours (the reaction progress can be

monitored by Thin Layer Chromatography, TLC).

Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a

15% aqueous solution of sodium hydroxide, and then again by water.

Work-up: Filter the resulting mixture through a pad of Celite to remove the aluminum salts.

Wash the filter cake thoroughly with the reaction solvent (diethyl ether or THF).

Extraction: Combine the filtrate and washings. If THF was used as the solvent, it may need

to be removed under reduced pressure and the residue taken up in a solvent suitable for

extraction like ethyl acetate. Wash the organic layer with a dilute HCl solution, then with

brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude 3-(4-hydroxyphenyl)propanol can be purified by column

chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl

acetate in hexane).

Logical Flow of Synthesis:

p-Coumaric Acid

Reduction Reaction
(Reflux)

LiAlH4 in dry THF

Quenching
(H2O, NaOH)

Filtration & Extraction

Column Chromatography

3-(4-Hydroxyphenyl)propanol
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Caption: Synthesis workflow for 3-(4-hydroxyphenyl)propanol.
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Biological Activities and Signaling Pathways
3-(4-Hydroxyphenyl)propanol has been investigated for several biological activities, primarily

stemming from its phenolic structure.

Antioxidant Activity
The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanol can donate a hydrogen atom to

scavenge free radicals, thus exhibiting antioxidant properties. The antioxidant capacity can be

quantified using various in vitro assays.

Table 3: Quantitative Data on Antioxidant Activity (Hypothetical)

Assay IC₅₀ (µg/mL)
Reference
Compound

IC₅₀ (µg/mL)

DPPH Radical

Scavenging
Data not available Ascorbic Acid Typical range: 5-15

ABTS Radical

Scavenging
Data not available Trolox Typical range: 2-10

Note: Specific IC₅₀ values for 3-(4-hydroxyphenyl)propanol are not readily available in the

reviewed literature. The values for reference compounds are provided for context.

Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of 3-(4-hydroxyphenyl)propanol
using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

3-(4-Hydroxyphenyl)propanol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol

Ascorbic acid (positive control)
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96-well microplate

Microplate reader

Procedure:

Preparation of Solutions:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an

absorbance of approximately 1.0 at 517 nm.

Prepare a stock solution of 3-(4-hydroxyphenyl)propanol in methanol.

Prepare a series of dilutions of the sample and ascorbic acid in methanol.

Assay:

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

Add an equal volume of the sample dilutions or the positive control to the wells.

For the blank, add methanol instead of the sample.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the following

formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Abs_control is the absorbance of the DPPH solution without the sample.

Abs_sample is the absorbance of the DPPH solution with the sample.

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample.

The IC₅₀ value is the concentration of the sample required to inhibit 50% of the DPPH

radicals and is determined by regression analysis.[4][5][6]
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Workflow for DPPH Assay:

Prepare DPPH and
Sample Solutions

Mix DPPH and Sample
in 96-well plate

Incubate in Dark
(30 min)

Measure Absorbance
at 517 nm

Calculate % Inhibition

Determine IC50
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Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity and Signaling Pathways
Phenolic compounds are known to exert anti-inflammatory effects through the modulation of

key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated

Protein Kinase (MAPK) pathways. While direct evidence for 3-(4-hydroxyphenyl)propanol is
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limited, its structural similarity to other bioactive phenols suggests a potential role in inhibiting

these pro-inflammatory cascades.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[6][7][8][9]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB,

allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory

genes. Phenolic compounds may inhibit this pathway by preventing IκB degradation.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are

crucial for cellular responses to a variety of external signals and are also implicated in

inflammation.[1][4] Phenolic compounds may interfere with the phosphorylation cascade of the

MAPK pathway, thereby reducing the expression of inflammatory mediators.
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Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocol: Western Blot for MAPK
Phosphorylation
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Objective: To assess the effect of 3-(4-hydroxyphenyl)propanol on the phosphorylation of

MAPK proteins (e.g., p38, ERK1/2) in stimulated cells.

Materials:

Cell line (e.g., RAW 264.7 macrophages)

3-(4-hydroxyphenyl)propanol

Stimulant (e.g., Lipopolysaccharide - LPS)

Cell lysis buffer

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (total and phosphorylated forms of the target MAPK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Culture cells to an appropriate confluency. Pre-treat the cells

with various concentrations of 3-(4-hydroxyphenyl)propanol for a specified time, followed

by stimulation with LPS.

Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein

concentration of each sample.

SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer.

Incubate the membrane with the primary antibody against the phosphorylated MAPK

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody

against the total form of the MAPK to ensure equal protein loading.

Densitometry Analysis: Quantify the band intensities to determine the relative levels of

phosphorylated MAPK in treated versus untreated cells.[10]

Toxicological Profile
A comprehensive toxicological assessment is crucial for any compound with therapeutic

potential. Limited specific data exists for 3-(4-hydroxyphenyl)propanol, however, information

on structurally related phenolic compounds can provide initial guidance.

Table 4: Toxicological Data for Structurally Related Phenols

Compound Route Species LD₅₀ Reference

Phenol Oral Rat 317 mg/kg [11]

Phenol Oral Mouse 270 mg/kg [11]

Phenol Dermal Rabbit 630 mg/kg [11]

4-tert-

Pentylphenol
Oral Rat >2000 mg/kg bw [12]
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Note: This data is for related compounds and should be interpreted with caution. Specific

toxicological studies on 3-(4-hydroxyphenyl)propanol are required.

Conclusion
3-(4-Hydroxyphenyl)propanol is a phenolic compound with established antioxidant properties

and theoretical potential for anti-inflammatory activity through the modulation of the NF-κB and

MAPK signaling pathways. This guide has provided a summary of its chemical identity,

properties, and methods for its synthesis and biological evaluation. Further research is

warranted to elucidate its specific biological mechanisms and to quantify its in vitro and in vivo

efficacy and safety, which will be critical for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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